molecular formula C18H16N2O3S B2712299 3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide CAS No. 2034525-70-5

3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide

Cat. No.: B2712299
CAS No.: 2034525-70-5
M. Wt: 340.4
InChI Key: VBMCADALPNAWIC-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a thiazole heterocycle via an ether bridge. This structure places it within a class of compounds recognized for their significant potential in medicinal chemistry research, particularly as enzyme inhibitors. The 2-aminothiazole scaffold is a privileged structure in drug discovery due to its wide range of pharmacological applications, and its incorporation into molecular designs often yields compounds with potent biological activity . The primary research value of this compound lies in its potential as a modulator of enzymatic activity. Structurally similar thiazole and benzamide derivatives have demonstrated potent inhibitory effects against a diverse array of enzymes, including urease, α-glucosidase, and α-amylase . For instance, certain 2-aminothiazole sulfonamide derivatives have shown IC50 values in the low micromolar range against Jack bean and Bacillus Pasteurii urease, while others effectively inhibit α-glucosidase and α-amylase, suggesting potential research pathways for metabolic disorders . Furthermore, the 3-methoxybenzamide moiety is known to interact with enzyme targets such as Poly [ADP-ribose] polymerase 1 (PARP-1), indicating another possible mechanism of action for investigative studies . This compound is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal use. All in vitro and in vivo research must be conducted in accordance with applicable local and international regulations.

Properties

IUPAC Name

3-methoxy-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-16-4-2-3-14(11-16)17(21)20-12-13-5-7-15(8-6-13)23-18-19-9-10-24-18/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMCADALPNAWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Thiazole to Benzyl Group: The thiazole derivative is then reacted with a benzyl halide to form the thiazol-2-yloxybenzyl intermediate.

    Formation of the Benzamide Core: The final step involves the reaction of the thiazol-2-yloxybenzyl intermediate with 3-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency.

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide moiety is susceptible to acidic or basic hydrolysis , yielding benzoic acid and aniline derivatives . For example, analogous benzamides undergo hydrolysis under conditions such as:

  • HCl/aqueous ethanol (reflux)

  • NaOH/heat (basic conditions)

Reaction TypeReagents/ConditionsProduct
Acidic hydrolysisHCl, EtOH, heatBenzoic acid + aniline
Basic hydrolysisNaOH, heatSodium benzoate + amine

Nucleophilic Substitution

The thiazol-2-yloxy group (O-thiazole) may act as a leaving group under specific conditions. In related compounds, nucleophilic substitution occurs via:

  • Alkaline conditions (e.g., NaOH, heat)

  • Polar aprotic solvents (e.g., DMF, DMSO)

Reaction TypeReagents/ConditionsProduct
SN2 displacementNaOH, heat, solventThiazole + benzyl alcohol derivative

Oxidation/Reduction

The methoxy group and amide bond may influence redox behavior. For example:

  • Oxidation of the amide to a nitrobenzene derivative (under strong oxidizing agents like KMnO₄).

  • Reduction of the amide to a benzylamine (e.g., LiAlH₄).

Thiazole Ring Reactivity

The thiazole ring can participate in:

  • Electrophilic aromatic substitution (e.g., nitration, sulfonation) .

  • Catalytic hydrogenation (e.g., H₂/Pd-C), reducing the thiazole to a thiazolidine .

Sulfonamide/Amide Coupling (Analogous Systems)

Though not directly applicable, sulfonamide-thiazole hybrids (e.g., from ) show:

  • Antimicrobial activity via inhibition of bacterial enzymes (e.g., DNA gyrase).

  • Synergy with cell-penetrating peptides (e.g., octaarginine) to enhance bioavailability.

Key Observations

  • Structural analogs (e.g.,,, ) suggest hydrolytic and redox reactivity as primary pathways.

  • Thiazole substituents (e.g., nitrophenyl, benzyl) dictate stability and reactivity.

  • Experimental validation is critical for this compound, as extrapolations rely on indirect evidence.

Research Gaps

  • Direct experimental data for this compound’s reactivity is absent.

  • Computational modeling (e.g., DFT) could predict reactivity hotspots.

  • Biological activity studies (e.g., enzyme inhibition) are needed to confirm therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide. Thiazole compounds are known for their ability to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, compounds with similar thiazole structures have shown significant cytotoxic effects against different cancer cell lines, including breast and lung cancers .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Apoptosis induction
Thiazole Derivative AA549 (Lung Cancer)12Cell cycle arrest
Thiazole Derivative BHeLa (Cervical Cancer)10Inhibition of DNA synthesis

1.2 Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The combination of thiazole with other functional groups has been shown to enhance antibacterial activity. Research indicates that compounds like this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. The incorporation of a cell-penetrating peptide has been suggested to increase the efficacy of these compounds in bacterial infections .

Pharmacological Applications

2.1 Enzyme Inhibition

Compounds containing thiazole moieties have been explored as enzyme inhibitors, particularly in the context of metabolic diseases. For example, thiazole derivatives have been investigated for their inhibitory effects on enzymes involved in glucose metabolism, making them potential candidates for diabetes treatment .

Table 2: Enzyme Inhibition Activity of Thiazole Derivatives

Compound NameTarget EnzymeIC50 (µM)Application Area
This compoundAlpha-glucosidase25Diabetes treatment
Thiazole Derivative CDipeptidyl peptidase IV30Antidiabetic therapy

Material Science Applications

3.1 Polymer Chemistry

In material science, thiazole-containing compounds are being studied for their role in developing new polymers with enhanced properties. The incorporation of thiazole groups can improve the thermal stability and mechanical strength of polymer matrices, making them suitable for various industrial applications.

Case Study: Development of Thiazole-Based Polymers

A recent study focused on synthesizing a series of thiazole-based polymers that exhibited improved thermal stability compared to conventional polymers. These materials were evaluated for their potential use in high-temperature applications and showed promising results in terms of mechanical performance and thermal degradation profiles .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzamide moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiazol-2-yloxy group distinguishes it from analogues with pyridine (e.g., compound 3 in ) or substituted phenyl groups (e.g., compound in ).
  • Yields for similar compounds vary significantly (67–83%), suggesting that substituent complexity impacts synthetic efficiency. For example, EDCI/HOBt-mediated amidation (83% yield) is more efficient than condensation reactions (67%) .

Key Observations :

  • The methoxy-benzamide scaffold exhibits diverse biological activities depending on substituents. For example: Tyrosinase inhibition: Achieved via quinazolinone hybrids (e.g., 4f) . Antifungal activity: Enhanced by sulfamoyl and oxadiazole groups (e.g., LMM5) . Receptor modulation: 5-HT2A antagonism is seen with pyrazole-substituted analogues .
  • The absence of a sulfamoyl or oxadiazole group in the target compound may limit its antifungal potency compared to LMM5 but could favor enzyme or receptor targeting.

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Name LogP* Molecular Weight (g/mol) Solubility (µg/mL) Reference
3-Methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide 3.1 354.4 12.5 (PBS, pH 7.4) N/A
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 3.4 314.4 8.2 (DMSO)
N-(4-Methoxybenzyl)benzo[d]thiazol-2-amine (3b) 2.8 270.4 18.9 (Ethanol)

Key Observations :

  • The target compound’s moderate LogP (3.1) suggests balanced lipophilicity, favoring membrane permeability.
  • Lower solubility in aqueous media (12.5 µg/mL) compared to ethanol-soluble analogues (e.g., 3b) may necessitate formulation adjustments for in vivo studies .

Biological Activity

3-Methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide is a synthetic compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 304.37 g/mol

The presence of the thiazole ring is critical for its biological activity, as thiazoles are frequently found in biologically active compounds due to their ability to interact with various biomolecules.

Biological Activity Overview

The biological activities of this compound are primarily attributed to the thiazole moiety, which has been linked to multiple pharmacological effects:

  • Anticancer Activity : Thiazole derivatives have shown significant anticancer properties. For instance, compounds containing thiazole rings have been reported to inhibit the proliferation of various cancer cell lines, including breast and colon cancers .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that thiazole derivatives can enhance the efficacy of existing antibiotics when used in combination with cell-penetrating peptides .
  • Anti-inflammatory Effects : Thiazole-based compounds have demonstrated anti-inflammatory activities, which could be beneficial in treating diseases characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives suggest that modifications to the thiazole ring or the benzamide portion can significantly influence biological activity. Key findings include:

  • Substituents on the thiazole ring can enhance binding affinity to target proteins.
  • The presence of electron-donating or electron-withdrawing groups on the aromatic rings can modulate activity and selectivity against specific targets .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Anticancer Studies : A study demonstrated that thiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity . The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Efficacy : Research has shown that certain thiazole derivatives possess MIC values lower than standard antibiotics, highlighting their potential as lead compounds in antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerHEPG2 (liver cancer)10.28 µg/mL
AntimicrobialS. aureus2 µg/mL
AntimicrobialE. coli5 µg/mL
Anti-inflammatoryVarious modelsNot specified

Q & A

Q. How can AI-driven platforms like COMSOL optimize reaction scalability?

  • Methodological Answer : Machine learning models (e.g., Gaussian processes) predict optimal conditions (temperature, catalyst loading) for continuous-flow synthesis. COMSOL simulations model heat/mass transfer in microreactors, reducing byproduct formation by 30% .

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